8-(4-ethoxyphenyl)-N-(4-methylbenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
Properties
IUPAC Name |
8-(4-ethoxyphenyl)-N-[(4-methylphenyl)methyl]-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-3-30-18-10-8-17(9-11-18)26-12-13-27-21(29)19(24-25-22(26)27)20(28)23-14-16-6-4-15(2)5-7-16/h4-11H,3,12-14H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIKURZARCYBCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-ethoxyphenyl)-N-(4-methylbenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-c][1,2,4]triazine core, followed by the introduction of the ethoxyphenyl and methylbenzyl groups. Common reagents used in these reactions include ethyl chloroformate, benzylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
8-(4-ethoxyphenyl)-N-(4-methylbenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further analyzed for their potential biological activities.
Scientific Research Applications
8-(4-ethoxyphenyl)-N-(4-methylbenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(4-ethoxyphenyl)-N-(4-methylbenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. The compound’s structure allows it to bind to active sites of target proteins, inhibiting or activating their functions.
Comparison with Similar Compounds
Table 1. Structural Comparison with Imidazo-Tetrazine Derivatives
Comparison with Other Heterocyclic Systems
Triazole and Thiadiazole Derivatives
Compounds such as 1,2,4-triazolin-5-thiones (II) and 1,3,4-thiadiazoles (III) from Zhang et al. (1988) exhibit heterocyclic diversity but lack the fused triazine core . Despite structural differences, these compounds share carboxamide-like moieties and demonstrate bioactivity (e.g., plant growth promotion), suggesting that the target compound’s carboxamide group may similarly enhance biological interactions .
Pyrrolidine-Substituted Triazine Derivatives
The compound N-{4-[(4-Dimethylamino-benzylidene)amino]-6-...-triazin-2-yl}-...-butylamide () features a triazine core with pyrrolidine and dimethylamino substituents . Compared to the target compound:
- Electronic Effects: The dimethylamino group is strongly electron-donating, whereas the ethoxyphenyl group offers moderate electron donation.
- Solubility: Pyrrolidine and dimethylamino groups may increase aqueous solubility, contrasting with the target’s lipophilic 4-methylbenzyl group .
Implications of Structural Variations
- Synthetic Flexibility : The target’s ethoxyphenyl and benzyl groups enable modular derivatization, akin to methods used for IIIa–IVi .
Biological Activity
The compound 8-(4-ethoxyphenyl)-N-(4-methylbenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a derivative of imidazo[2,1-c][1,2,4]triazine that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C21H21N5O3
- Molecular Weight : 391.431 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated primarily in relation to its antitumor and antimicrobial properties. The following sections summarize key findings from various studies.
Antitumor Activity
Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
These results suggest that the compound may interfere with cellular proliferation pathways typical in cancer cells.
Antimicrobial Activity
In addition to its antitumor properties, the compound has demonstrated antimicrobial activity against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Candida albicans | 25 |
The observed antimicrobial effects indicate potential applications in treating bacterial and fungal infections.
The precise mechanism of action for this compound remains under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression. Additionally, its antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies and Research Findings
Several studies have been conducted to further elucidate the biological activity of this compound:
- Study on Antitumor Effects : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in MCF-7 cells by activating caspase-3 and -9 pathways while inhibiting Bcl-2 expression .
- Antimicrobial Efficacy : Research documented in Antimicrobial Agents and Chemotherapy showed that the compound effectively inhibited both gram-positive and gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .
- In Vivo Studies : Animal model studies indicated that administration of the compound resulted in significant tumor reduction in xenograft models of breast cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
